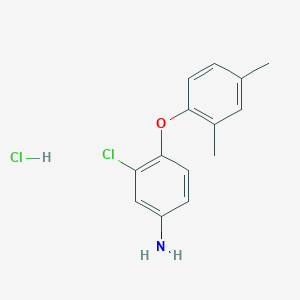

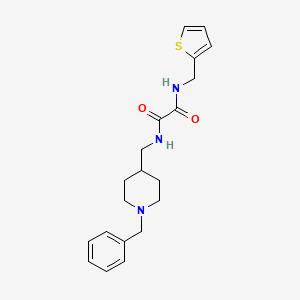

![molecular formula C20H21FN2OS B2669416 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide CAS No. 310414-37-0](/img/structure/B2669416.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide” is a chemical compound with the formula C17H20FNO. It has several other names, including 1-Adamantanecarboxamide, N-(4-fluorophenyl)-; Adamantane-1-carboxylic acid (4-fluoro-phenyl)-amide; Adamantanyl-N-(4-fluorophenyl)carboxamide; Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(4-fluorophenyl)- .

Molecular Structure Analysis

The molecular structure of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide” includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Noncovalent Interactions

The study of adamantane-1,3,4-thiadiazole hybrid derivatives, including N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, provides insights into the nature of noncovalent interactions. These interactions are crucial for the stability and formation of crystal structures. Through crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) approach, researchers have characterized intra- and intermolecular interactions, highlighting the significance of N–H⋯N hydrogen bonds among other noncovalent forces in stabilizing crystal structures (El-Emam et al., 2020).

Antiviral and Antimicrobial Activities

Adamantane derivatives have been explored for their antiviral and antimicrobial properties. For instance, the synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated confined structure-activity relationships against influenza viruses, revealing the potential of these compounds as viral fusion inhibitors (Göktaş et al., 2012). Additionally, adamantane derivatives have shown marked anti-inflammatory activity in vivo, suggesting their potential in therapeutic applications (Kadi et al., 2007).

Synthesis Methodologies

The catalytic synthesis of N-Aryladamantane-1-carboxamides and the exploration of microwave-assisted synthesis methods exemplify the advancements in the preparation of adamantane derivatives. These methodologies provide efficient routes for the production of compounds with potential pharmaceutical applications, demonstrating the versatility of adamantane as a core structure for derivative synthesis (Shishkin et al., 2020).

Material Science Applications

Adamantane derivatives have also found applications in material science, particularly in the development of polymers with enhanced properties. For example, the synthesis and characterization of new adamantane-type cardo polyamides and polyimides have been reported, highlighting their solubility, thermal stability, and mechanical strength. These properties make them suitable for various industrial applications, showcasing the versatility of adamantane derivatives beyond pharmaceutical research (Liaw et al., 1999).

特性

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2OS/c21-16-3-1-15(2-4-16)17-11-25-19(22-17)23-18(24)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXABGXNNQPJVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

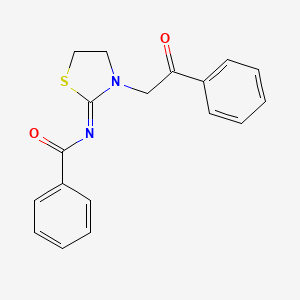

![3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2669333.png)

![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)

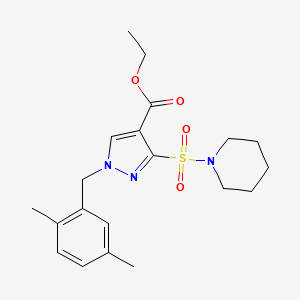

![5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2669338.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B2669346.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)

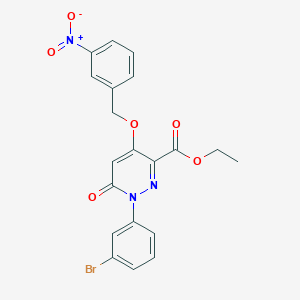

![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)

![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)